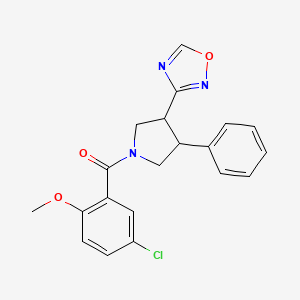
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Packing and Non-Covalent Interactions
Research has elucidated the role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives. A study focused on a series of compounds related to the one you mentioned, highlighting the significance of non-covalent interactions like lp-π and halogen bonds in their supramolecular architectures. These interactions were found to stabilize the molecular conformations, providing insights into the crystal packing mechanisms of these compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial Applications
Another study focused on designing, synthesizing, and characterizing a series of novel compounds with the core structure of interest for their antimicrobial properties. The research found specific derivatives exhibiting significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Material Science and Polymer Applications
In the realm of material science, a novel oxadiazole-functionalized maleic anhydride-N-vinylpyrrolidone copolymer was synthesized and evaluated for its application in CaCO3-based microparticles. This study opens avenues for using such functionalized polymers in biomedical applications, particularly in drug delivery systems due to their antimicrobial and antifungal activities (Damaceanu, Mihai, Popescu, Brumǎ, & Schwarz, 2012).
Corrosion Inhibition
A distinct application area is the use of pyrazole derivatives, related to the chemical structure of interest, as corrosion inhibitors for mild steel in hydrochloric acid solution. Studies have demonstrated the efficacy of such compounds in significantly reducing corrosion, attributed to the formation of a protective film on the metal surface, showcasing their potential in industrial applications (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-18-8-7-14(21)9-15(18)20(25)24-10-16(13-5-3-2-4-6-13)17(11-24)19-22-12-27-23-19/h2-9,12,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRNFCDDPOJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

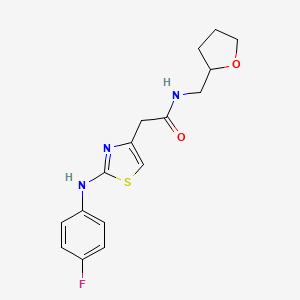
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
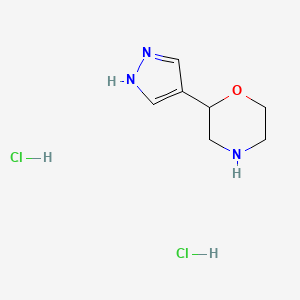
![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)
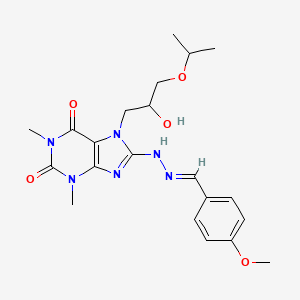
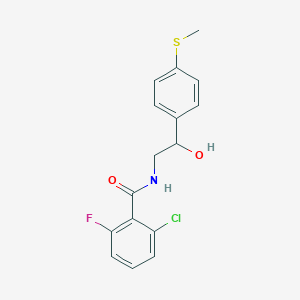
![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)
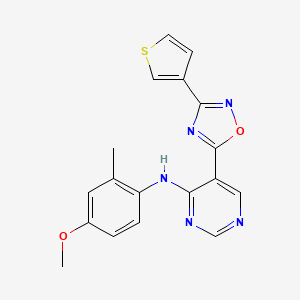
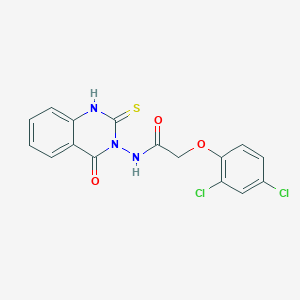
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2846422.png)
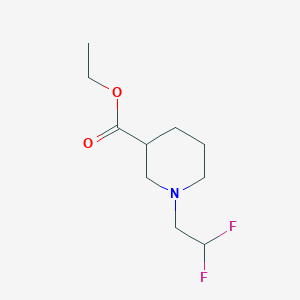
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2846425.png)
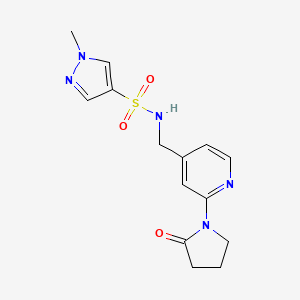
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)